Cordycepin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties

Cordycepin exhibits promising anti-cancer effects in laboratory and pre-clinical studies. Its mechanism of action appears to be multifaceted, including:

- Inhibition of cell proliferation: Cordycepin can interfere with the cellular machinery responsible for DNA and RNA synthesis, thereby hindering cancer cell growth [].

- Induction of apoptosis: Studies suggest cordycepin can trigger programmed cell death (apoptosis) in various cancer cell lines [].

- Anti-angiogenesis: Cordycepin may also impede the formation of new blood vessels that tumors require for growth and survival [].

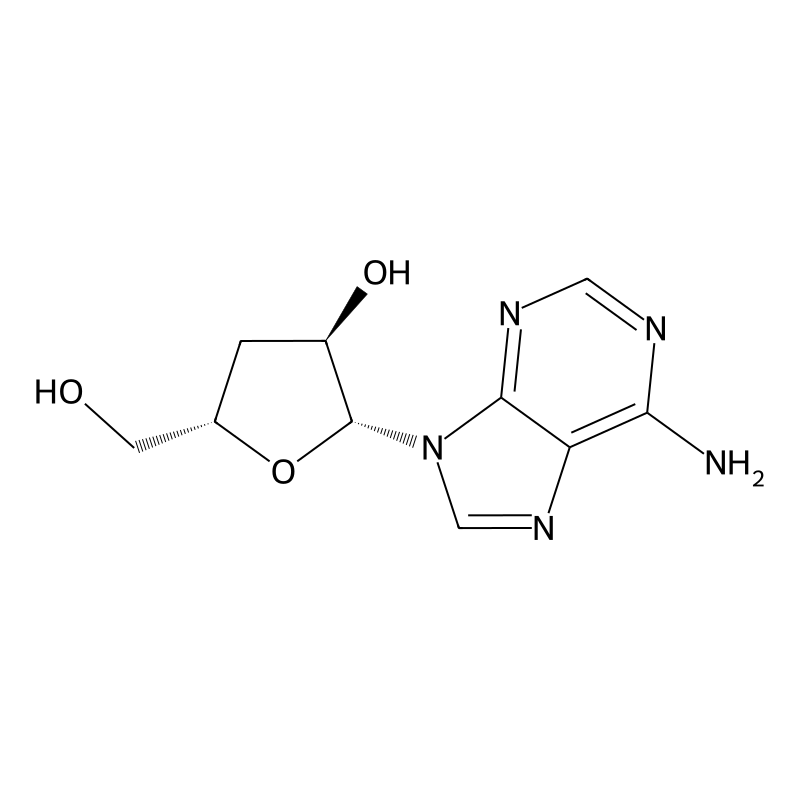

Cordycepin, also known as 3′-deoxyadenosine, is a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris and other species within the Cordyceps genus, including Ophiocordyceps sinensis. It differs from adenosine by the absence of a hydroxyl group at the 3′ position of its ribose moiety, which allows it to mimic adenosine in various biochemical processes. Cordycepin was first isolated in the 1950s and has since garnered attention for its diverse biological activities and potential therapeutic applications .

- Interference with RNA processing: Cordycepin can be converted to cordycepin triphosphate, which can inhibit an enzyme crucial for RNA polyadenylation, potentially impacting gene expression [, ].

- Activation of AMPK and inhibition of mTOR: Cordycepin might activate AMPK, a cellular energy sensor, and suppress mTOR, a pathway involved in cell growth. This could influence cell proliferation and survival [].

- Anti-inflammatory effects: Cordycepin might modulate the activity of inflammatory pathways, potentially contributing to its anti-inflammatory properties [].

Cordycepin exhibits a broad spectrum of biological activities, including:

- Anticancer Effects: It has shown cytotoxicity against various cancer cell lines, including lung, renal, colon, and breast cancers. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties: Cordycepin has been reported to reduce inflammation and protect against cerebral ischemia in animal models .

- Antidepressant Effects: Studies indicate that cordycepin may produce rapid antidepressant effects similar to those of traditional antidepressants through modulation of AMPA receptor signaling .

- Immunomodulatory Actions: It enhances immune responses, making it a candidate for therapeutic use in immune-related disorders .

Research indicates that cordycepin interacts with multiple molecular targets within cells, including:

- Adenosine Receptors: Cordycepin can activate or inhibit various adenosine receptors, influencing cellular signaling pathways related to inflammation and cancer progression .

- RNA Polymerases: By mimicking adenosine, cordycepin can interfere with RNA polymerase activity, leading to premature termination of RNA synthesis .

- Enzymatic Pathways: Its role as a substrate for kinases and phosphatases further underscores its importance in cellular metabolism .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with cordycepin, but each exhibits unique properties:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Adenosine | Yes | Natural nucleoside essential for energy transfer |

| 2′-Deoxyadenosine | Yes | Component of DNA; lacks the 2′ hydroxyl group |

| 3′-Fluoro-3′-deoxyadenosine | Yes | Fluorinated analog with potential antiviral activity |

| Guanosine | Yes | Another nucleoside; involved in different metabolic pathways |

Cordycepin's unique feature lies in its ability to terminate RNA synthesis selectively while possessing significant anticancer properties that differentiate it from other nucleosides and their analogs .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

2: Kang C, Wen TC, Kang JC, Meng ZB, Li GR, Hyde KD. Optimization of Large-Scale Culture Conditions for the Production of Cordycepin with Cordyceps militaris by Liquid Static Culture. ScientificWorldJournal. 2014;2014:510627. doi: 10.1155/2014/510627. Epub 2014 Jun 23. PubMed PMID: 25054182; PubMed Central PMCID: PMC4094858.

3: Wu WD, Hu ZM, Shang MJ, Zhao DJ, Zhang CW, Hong DF, Huang DS. Cordycepin Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells. Int J Mol Sci. 2014 Jul 18;15(7):12778-90. doi: 10.3390/ijms150712778. PubMed PMID: 25046749.

4: Lee DH, Kim HH, Cho HJ, Yu YB, Kang HC, Kim JL, Lee JJ, Park HJ. Cordycepin-Enriched WIB801C from Cordyceps militaris Inhibits Collagen-Induced [Ca(2+)]i Mobilization via cAMP-Dependent Phosphorylation of Inositol 1, 4, 5-Trisphosphate Receptor in Human Platelets. Biomol Ther (Seoul). 2014 May;22(3):223-31. doi: 10.4062/biomolther.2014.025. PubMed PMID: 25009703; PubMed Central PMCID: PMC4060073.

5: Zhang JL, Xu Y, Shen J. Cordycepin Inhibits Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor (TNF)-α Production via Activating AMP-Activated Protein Kinase (AMPK) Signaling. Int J Mol Sci. 2014 Jul 8;15(7):12119-34. doi: 10.3390/ijms150712119. PubMed PMID: 25007068.

6: Lee DH, Kwon HW, Kim HH, Lim DH, Nam GS, Shin JH, Kim YY, Kim JL, Lee JJ, Kwon HK, Park HJ. Cordycepin-enriched WIB801C from Cordyceps militaris inhibits ADP-induced [Ca(2+)] (i) mobilization and fibrinogen binding via phosphorylation of IP (3)R and VASP. Arch Pharm Res. 2014 Jul 9. [Epub ahead of print] PubMed PMID: 25001901.

7: Lee HH, Kim SO, Kim GY, Moon SK, Kim WJ, Jeong YK, Yoo YH, Choi YH. Involvement of autophagy in cordycepin-induced apoptosis in human prostate carcinoma LNCaP cells. Environ Toxicol Pharmacol. 2014 Jun 14;38(1):239-250. doi: 10.1016/j.etap.2014.06.003. [Epub ahead of print] PubMed PMID: 24973666.

8: Lu H, Li X, Zhang J, Shi H, Zhu X, He X. Effects of cordycepin on HepG2 and EA.hy926 cells: Potential antiproliferative, antimetastatic and anti-angiogenic effects on hepatocellular carcinoma. Oncol Lett. 2014 May;7(5):1556-1562. Epub 2014 Mar 11. PubMed PMID: 24765175; PubMed Central PMCID: PMC3997733.

9: Chen Y, Yang SH, Hueng DY, Syu JP, Liao CC, Wu YC. Cordycepin induces apoptosis of C6 glioma cells through the adenosine 2A receptor-p53-caspase-7-PARP pathway. Chem Biol Interact. 2014 Jun 5;216:17-25. doi: 10.1016/j.cbi.2014.03.010. Epub 2014 Apr 2. PubMed PMID: 24704558.

10: Zhang DN, Guo XY, Yang QH, Chen ZG, Tao LJ. An efficient enzymatic modification of cordycepin in ionic liquids under ultrasonic irradiation. Ultrason Sonochem. 2014 Sep;21(5):1682-7. doi: 10.1016/j.ultsonch.2014.02.023. Epub 2014 Mar 1. PubMed PMID: 24631444.